molecular formula C21H21NO2 B291460 N-(4-isopropylphenyl)-2-(1-naphthyloxy)acetamide

N-(4-isopropylphenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B291460
M. Wt: 319.4 g/mol
InChI Key: LOBYZNBZHFDJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(1-naphthyloxy)acetamide, commonly known as "INA," is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. INA belongs to the class of compounds known as arylacetamides, which are known to have various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of INA is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. INA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are known to play a role in the development of chronic pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that INA exhibits a range of biochemical and physiological effects. INA has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, INA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

INA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, INA has been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of using INA in laboratory experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on INA. One area of interest is the development of INA-based therapeutics for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of INA and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for INA may help to facilitate its use in laboratory experiments and clinical applications.

Synthesis Methods

The synthesis of INA involves the reaction of 1-naphthol with 4-isopropylaniline in the presence of acetic anhydride and a catalyst. The resulting product is then further reacted with acetyl chloride to yield INA. The synthesis of INA has been optimized to produce high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

INA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that INA exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, INA has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H21NO2/c1-15(2)16-10-12-18(13-11-16)22-21(23)14-24-20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,14H2,1-2H3,(H,22,23)

InChI Key

LOBYZNBZHFDJFY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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